molecular formula C34H28NP B12828853 (1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12828853
M. Wt: 481.6 g/mol
InChI Key: VJCICCSVPBEHDK-UHFFFAOYSA-N
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Description

(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1S)-BINOL with diphenylphosphine in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various metal salts for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted binaphthyl derivatives, and metal-phosphine complexes. These products are often used as intermediates in further synthetic applications .

Scientific Research Applications

(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of enantiomerically pure products. The phosphine ligand coordinates to the metal center, stabilizing the transition state and enhancing the reaction’s selectivity and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine stands out due to its high enantioselectivity and stability in catalytic reactions. Its unique structure allows for the formation of highly stable metal complexes, making it a valuable tool in the synthesis of chiral compounds. Additionally, its versatility in various chemical reactions and applications in different fields further highlight its uniqueness .

Properties

Molecular Formula

C34H28NP

Molecular Weight

481.6 g/mol

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C34H28NP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)36(27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24H,1-2H3

InChI Key

VJCICCSVPBEHDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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